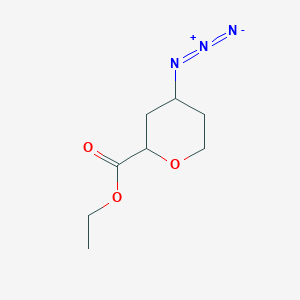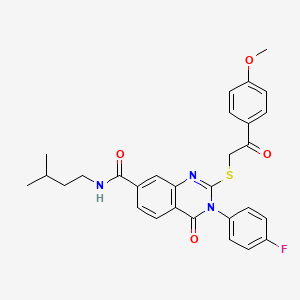![molecular formula C13H18BrNO B2805696 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine CAS No. 1343958-00-8](/img/structure/B2805696.png)
4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine” is a chemical compound with the CAS number 1343958-00-8 . It falls under the categories of ethers and other cyclic compounds .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 284.1969909667969 . The InChI key, which is a unique identifier for the compound, is UIVKQEIEDZRCFM-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesized derivatives of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine have been investigated for their antimicrobial potential. Researchers evaluated their in vitro activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The compounds demonstrated promising antimicrobial effects, particularly derivatives labeled as d1 , d2 , and d3 . These findings suggest that this compound class could contribute to combating drug-resistant pathogens.
Anticancer Properties
Cancer remains a significant global health challenge. In the quest for effective treatments, scientists explored the anticancer activity of This compound derivatives. Among them, compounds d6 and d7 exhibited notable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design in cancer therapy .
Molecular Docking Studies
To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings highlight their potential as lead compounds for drug development .
Metal Surface Interactions
Another intriguing aspect involves the behavior of This compound at metal surfaces. Self-assembly, Ullmann reactions, and pyridine coordination led to diverse molecular architectures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains. These structures were found to be sensitive to the underlying metallic substrates .
Pharmaceutical Intermediates
The compound This compound serves as a valuable intermediate in pharmaceutical chemistry and organic synthesis. Its amine functionality allows for the construction of amide bonds or incorporation into biologically active molecules. Researchers have explored its potential in drug development .
Protecting Group in Organic Synthesis
Although tetrahydropyran itself is less common, tetrahydropyranyl ethers derived from it find widespread use in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group acts as a protecting group for alcohols, facilitating various synthetic transformations .
Eigenschaften
IUPAC Name |
[4-[(4-bromophenyl)methyl]oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13/h1-4H,5-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVKQEIEDZRCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

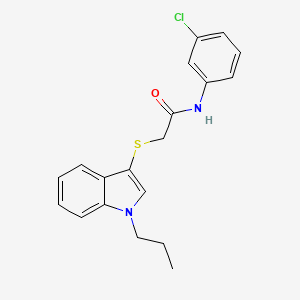
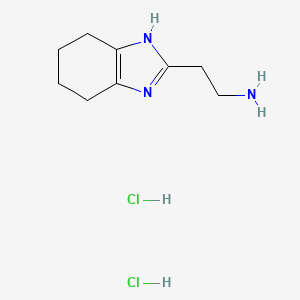
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)
![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)
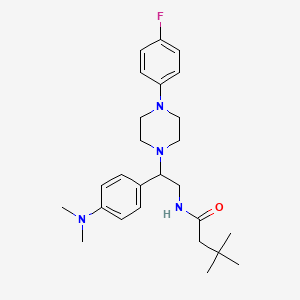
![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)
amino}propanamide](/img/structure/B2805624.png)
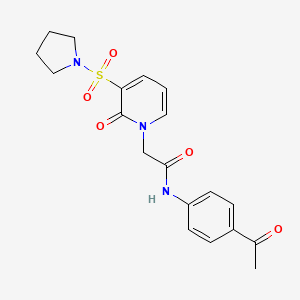
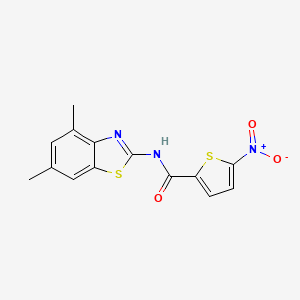
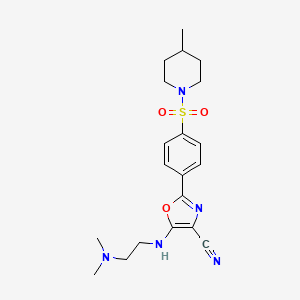
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)
